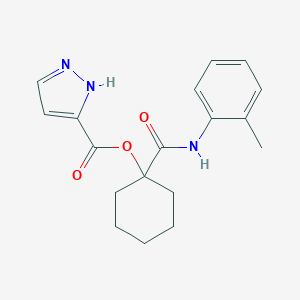
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. MDPV is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines.
Mechanism of Action
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. This compound achieves this effect by binding to the dopamine transporter and blocking the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism of action is similar to that of cocaine and amphetamines, which suggests that this compound may have a high potential for abuse and addiction.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects that are similar to those of other stimulants. These effects include increased heart rate, elevated blood pressure, dilated pupils, sweating, and decreased appetite. This compound also produces psychological effects such as euphoria, increased energy, and heightened alertness. These effects are due to the increased release of dopamine, norepinephrine, and serotonin in the brain.
Advantages and Limitations for Lab Experiments
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has several advantages as a research tool. It has a high affinity for the dopamine transporter, which makes it useful for studying the neurochemical mechanisms of addiction. This compound is also a potent stimulant that produces effects similar to those of cocaine and amphetamines, which makes it useful for studying the effects of stimulants on the brain and behavior. However, this compound also has several limitations as a research tool. It is a highly addictive substance that poses a risk to researchers who handle it. This compound is also illegal in many countries, which limits its availability for research purposes.
Future Directions
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione. One area of research is the development of new drugs that target the dopamine transporter and produce fewer side effects than this compound. Another area of research is the development of new animal models for studying addiction and other psychiatric disorders. Finally, further research is needed to understand the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion:
This compound, also known as this compound, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. This compound is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. This compound has been the subject of numerous scientific studies due to its potential as a research tool for understanding the neurochemical mechanisms of addiction and other psychiatric disorders. This compound has several advantages as a research tool, but it also has several limitations due to its addictive potential and legal status. Further research is needed to understand the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction.
Synthesis Methods
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is synthesized through a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is piperazine, which is reacted with 2,4-dimethoxybenzaldehyde and 4-methylpropiophenone to form the intermediate product. The intermediate product is then reacted with phenylacetic acid and acetic anhydride to produce this compound. The synthesis of this compound is a complex and time-consuming process that requires expertise in organic chemistry.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been the subject of numerous scientific studies due to its potential as a research tool for understanding the neurochemical mechanisms of addiction and other psychiatric disorders. This compound has been shown to increase dopamine and norepinephrine release in the brain, which contributes to its stimulant effects. Studies have also shown that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which suggests that this compound may be a useful tool for studying the neurochemical basis of addiction.
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-9-11-18(12-10-17)24-25(29)26(21-14-13-20(30-2)15-22(21)31-3)16-23(28)27(24)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
InChI Key |
RXXWCIINHGYXTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
